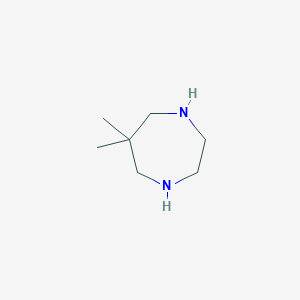

6,6-Dimethyl-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

6,6-dimethyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(2)5-8-3-4-9-6-7/h8-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEHMHGIZSYABM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCNC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67744-49-4 | |

| Record name | 6,6-dimethyl-1,4-diazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6,6 Dimethyl 1,4 Diazepane and Its Derivatives

Direct and Indirect Synthetic Routes

The construction of the 6,6-dimethyl-1,4-diazepane core can be achieved through various synthetic pathways, broadly categorized as multi-step sequences and more convergent one-pot approaches.

Multi-step Synthesis Strategies

Multi-step synthesis provides a robust, albeit often lengthy, approach to complex molecules, allowing for purification of intermediates at each stage. The synthesis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one exemplifies a multi-step approach. This process begins with the double Mannich condensation of ethyl methyl ketone, 4-chlorobenzaldehyde, and ammonium (B1175870) acetate (B1210297) to form a piperidin-4-one precursor. nih.gov This intermediate then undergoes further reactions to yield the final diazepan-5-one product. nih.gov Similarly, other multi-step syntheses have been developed for various diazepine (B8756704) derivatives, which could be adapted for the synthesis of this compound. scribd.comchemrxiv.org These routes often involve the sequential formation of carbon-nitrogen bonds to build the seven-membered ring.

One-Pot Synthesis Approaches

One-pot syntheses offer an efficient alternative to traditional multi-step methods by combining several reaction steps into a single operation, thereby reducing waste, time, and cost. A notable one-pot method for synthesizing 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives has been described. acs.org This pseudo-five-component reaction utilizes simple starting materials like 2,3-diaminomaleonitrile, a ketone, an isocyanide, and water in the presence of a catalytic amount of p-toluenesulfonic acid. acs.org While not directly yielding this compound, this methodology highlights the potential for developing a one-pot synthesis for this specific compound by selecting appropriate precursors. Other one-pot strategies for synthesizing diazepine scaffolds have also been reported, employing various catalysts and reaction conditions. growingscience.combeilstein-journals.orgajol.info

Precursor-Based Synthesis

The synthesis of this compound can also be approached by constructing and subsequently modifying key precursor molecules. These methods often involve ring-opening reactions, condensation reactions, or cyclization processes.

Aziridine (B145994) Ring Opening Strategies for Cyclic Diamines

The ring-opening of aziridines, nitrogen-containing three-membered rings, is a powerful tool in synthetic organic chemistry for the formation of larger heterocyclic systems. illinois.edumdpi.com The inherent ring strain of aziridines makes them susceptible to nucleophilic attack, leading to the formation of new carbon-nitrogen bonds. illinois.edursc.org This strategy can be envisioned for the synthesis of 1,4-diazepanes by reacting a suitable aziridine precursor with an appropriate amine nucleophile. The regioselectivity of the ring-opening is a critical factor and can often be controlled by the nature of the substituents on the aziridine ring and the reaction conditions. frontiersin.org While direct application to this compound is not explicitly detailed in the provided results, the general principles of aziridine chemistry suggest its feasibility. frontiersin.orgmdpi.com

Aminopropenal Condensation Reactions

Condensation reactions involving aminopropenal derivatives or their synthetic equivalents can be utilized to construct the 1,4-diazepane ring system. The Hantzsch condensation, for instance, is a well-known multi-component reaction used to synthesize dihydropyridines, but variations of this reaction could potentially be adapted for the synthesis of diazepines. mdpi.com The reaction of a diamine with a suitable dicarbonyl compound or its equivalent is a common strategy for forming seven-membered rings. While specific examples for this compound are not provided, the general approach of condensing a 1,3-diamine with a three-carbon electrophilic synthon is a viable synthetic route.

Reductive Amination and Cyclization Processes

Reductive amination followed by cyclization is a widely used and effective method for the synthesis of cyclic amines, including 1,4-diazepanes. This process typically involves the reaction of a dicarbonyl compound with a diamine to form a diimine intermediate, which is then reduced and cyclized, or the reaction of an amino-ketone to form an enamine that subsequently cyclizes. A key example is the synthesis of the chiral diazepane core of the drug suvorexant, which involves an intramolecular asymmetric reductive amination of an aminoketone. mdpi.com This reaction has been performed on a large scale using a ruthenium-based transfer hydrogenation catalyst. mdpi.com Biocatalytic approaches using imine reductases (IREDs) have also been developed for the asymmetric synthesis of 1,4-diazepanes through intramolecular reductive amination, offering an environmentally friendly alternative to metal catalysis. mdpi.comacs.org These enzymatic methods have shown high enantioselectivity for the synthesis of various substituted 1,4-diazepanes. acs.org The synthesis of trisubstituted 1,4-diazepine-3-one based dipeptidomimetics has also been achieved through reductive alkylation followed by cyclization. acs.org

| Method | Key Features | Potential for this compound Synthesis | Reference(s) |

| Multi-step Synthesis | Stepwise construction allowing for intermediate purification. | Adaptable from known syntheses of substituted diazepanes. | nih.gov |

| One-Pot Synthesis | Convergent and efficient, reduces waste and reaction time. | Potential for development using appropriate starting materials. | acs.org |

| Aziridine Ring Opening | Utilizes strained three-membered rings to form larger heterocycles. | A feasible strategy by reacting a suitable aziridine with a diamine. | illinois.edufrontiersin.org |

| Reductive Amination and Cyclization | Highly effective for cyclic amine formation, including asymmetric synthesis. | Directly applicable, with potential for stereocontrol. | mdpi.comacs.org |

Stereoselective Synthesis

The creation of chiral 1,4-diazepanes, including the 6,6-dimethyl variant, in an enantiomerically pure form is a significant objective in medicinal chemistry. This is achieved through stereoselective synthesis, which employs chiral influences to direct the formation of a specific stereoisomer.

Chiral Auxiliaries and Catalysis in 1,4-Diazepane Synthesis

Stereoselective synthesis of the 1,4-diazepane ring system is frequently accomplished using either chiral auxiliaries or asymmetric catalysis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to guide the stereochemical outcome of a reaction, after which they are removed. numberanalytics.com Their use is a well-established strategy for inducing high levels of stereocontrol. numberanalytics.comosi.lv For instance, chiral auxiliaries like Evans oxazolidinones can be employed to synthesize specific isomers of diazepane derivatives.

Asymmetric catalysis, a more atom-economical approach, utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This field has seen significant advances, including both biocatalysis and organocatalysis.

Biocatalysis : Imine reductases (IREDs) have emerged as powerful biocatalysts for the synthesis of chiral 1,4-diazepanes. acs.orgdiva-portal.org An enzymatic intramolecular asymmetric reductive amination of aminoketones provides an effective route to these compounds. acs.orgdiva-portal.orgresearchgate.net Researchers have identified several enantiocomplementary IREDs that can produce either the (R)- or (S)-enantiomer of a diazepane derivative with high selectivity. acs.orgdiva-portal.org For example, the (R)-selective IRED from Leishmania major (IR1) and the (S)-selective IRED from Micromonospora echinaurantiaca (IR25) have been successfully used. acs.orgresearchgate.net

Organocatalysis : Chiral phosphoric acids have been identified as effective catalysts for the dynamic kinetic asymmetric transfer hydrogenation of dihydrobenzo[b] diva-portal.orgijpcbs.comdiazepines. rice.edu This method uses a Hantzsch ester as a hydride source to produce chiral 1,3-diamines, which are structurally related to the diazepane core, with good stereoselectivity. rice.edu

Metal Catalysis : Rhodium-catalyzed hydrofunctionalization of alkynes and allenes represents another pathway to enantioenriched benzofused seven-membered heterocycles like 1,4-benzodiazepines. acs.org

Control of Diastereoselectivity and Enantioselectivity

The primary goal of stereoselective synthesis is the precise control over the formation of specific diastereomers and enantiomers, typically measured by diastereomeric ratio (dr) and enantiomeric excess (ee).

In biocatalytic approaches, high enantioselectivity has been achieved. The use of IREDs from different microbial sources can provide access to either enantiomer of a product. For example, the synthesis of (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole was achieved with high enantioselectivity using different IREDs. acs.orgdiva-portal.org Furthermore, protein engineering, through methods like saturation mutagenesis, has been used to significantly improve the catalytic efficiency and selectivity of these enzymes. acs.orgdiva-portal.org The application of engineered IREDs has led to the synthesis of various substituted 1,4-diazepanes with enantiomeric excesses ranging from 93% to over 99%. acs.orgdiva-portal.orgresearchgate.net

Organocatalytic methods have also demonstrated effective stereochemical control. The dynamic kinetic transfer hydrogenation of 2-methyl-2,4-diaryl-2,3-dihydrobenzo[b] diva-portal.orgijpcbs.comdiazepines using a chiral phosphoric acid catalyst yielded 1,3-diamine derivatives with diastereomeric ratios up to 8:1. rice.edu The major diastereomer was obtained with up to 86% ee, while the minor diastereomer showed up to 94% ee. rice.edu

The choice of reaction conditions and reagents is critical for controlling stereoselectivity. In some syntheses, a reversal of diastereoselectivity can be achieved by changing the protecting groups on the starting materials or by altering the cyclization methodology. researchgate.net For certain diazepane derivatives, diastereoselectivity is influenced by temperature, where lower temperatures can favor kinetic products over thermodynamic ones.

| Catalytic System | Reaction Type | Substrate Type | Stereoselectivity Outcome | Source |

|---|---|---|---|---|

| Imine Reductase (IRED) IR1 from L. major | Intramolecular Asymmetric Reductive Amination | Aminoketone | (R)-enantiomer, high ee | acs.orgdiva-portal.org |

| Imine Reductase (IRED) IR25 from M. echinaurantiaca | Intramolecular Asymmetric Reductive Amination | Aminoketone | (S)-enantiomer, high ee (>99%) | acs.orgdiva-portal.org |

| Engineered IRED (Y194F/D232H mutant) | Intramolecular Asymmetric Reductive Amination | Aminoketone | 93 to >99% ee | acs.orgdiva-portal.org |

| Chiral Phosphoric Acid | Dynamic Kinetic Transfer Hydrogenation | 2,3-dihydrobenzo[b] diva-portal.orgijpcbs.comdiazepine | up to 8:1 dr; up to 94% ee | rice.edu |

| Rhodium/(R)-DTBM-Segphos | Asymmetric Hydroamination | (aminomethyl)aniline derivative | Good to excellent yields and ee | acs.org |

Reaction Mechanism Investigations in 1,4-Diazepane Synthesis

Understanding the reaction mechanisms, including the specific pathways and energetic landscapes, is crucial for optimizing existing synthetic methods and designing new ones. Computational chemistry has become an indispensable tool in this endeavor.

Quantum Chemical Studies of Reaction Pathways

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been employed to investigate the reaction mechanisms of 1,4-diazepane synthesis. ijpcbs.com These theoretical studies provide detailed insights into the reaction pathways, allowing for the comparison of different potential routes. ijpcbs.com

For example, the synthesis of diazepines from the reaction of aliphatic diamines with a pyrone ring has been studied using DFT methods. ijpcbs.com These calculations helped to determine the most favorable reaction pathway and elucidated the tautomeric equilibrium between different forms of the intermediates. ijpcbs.com Similarly, DFT calculations and molecular dynamics simulations have provided a molecular basis for the enhanced activity observed in engineered IRED enzymes used for chiral diazepane synthesis. acs.orgdiva-portal.orgresearchgate.net

Computational methods are also used proactively to guide synthetic efforts. By calculating reaction pathways and transition states, researchers can predict the feasibility of a proposed synthesis, potentially reducing the need for extensive experimental trial-and-error. An alternative hypothetical pathway for the formation of trialkylated diazepanes, involving an aminal C–N bond insertion, has been evaluated using quantum chemical calculations, showcasing the predictive power of these techniques. royalsocietypublishing.org

| Study Focus | Computational Method | Key Findings | Source |

|---|---|---|---|

| Reaction mechanism of diazepines from diamines and pyrone | PM3 and DFT | Identified the most favorable reaction way and path; studied tautomeric equilibrium. | ijpcbs.com |

| Molecular basis for improved enzyme activity | Density Functional Calculations and Molecular Dynamics | Provided insights into the enhanced catalytic efficiency of an IRED mutant. | acs.orgdiva-portal.org |

| Prediction of reaction pathways | Quantum Chemical Calculations (e.g., DFT) | Used to predict reaction pathways and transition states to optimize yields. | |

| Evaluation of hypothetical mechanisms | Quantum Chemical Calculations | Assessed an alternative pathway for trialkylation via aminal C-N bond insertion. | royalsocietypublishing.org |

Identification of Key Intermediates and Transition States

A central part of mechanistic investigation is the identification and characterization of transient species, such as intermediates and transition states. Computational studies allow for the complete optimization of the geometries of reactants, intermediates, transition states, and products involved in the synthesis of diazepines. ijpcbs.com

In the theoretical study of diazepine synthesis from pyrone, a cetimine intermediate was identified as a key species. ijpcbs.com This intermediate is subsequently transformed into the final 1,4-diazepine derivative. ijpcbs.com The stability of various intermediates and the energy barriers of the transition states connecting them were calculated to establish the most probable reaction course. ijpcbs.com The transition states were rigorously verified through vibrational analysis and intrinsic reaction coordinate (IRC) calculations to ensure they correctly connect the intended reactants and products. ijpcbs.com Such detailed mechanistic information is invaluable for controlling the reaction outcome and improving the synthesis of complex molecules like this compound.

Conformational Analysis and Dynamic Stereochemistry of 6,6 Dimethyl 1,4 Diazepane and Analogues

Solid-State Conformational Preferences

X-ray Crystallographic Studies of Ring Conformations (e.g., Twist-Chair, Boat, Pseudo-Chair)

The flexible seven-membered ring of the 1,4-diazepane system can adopt several conformations. X-ray crystallographic analyses of various analogues have identified distinct conformational preferences in the solid state, including chair, boat, and twist-boat forms.

For instance, the seven-membered ring in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one adopts a chair conformation . iucr.orgnih.goviucr.orgiucr.orgnih.gov This is confirmed by the puckering parameters and the displacement of atoms from the least-squares plane of the ring. nih.goviucr.org Similarly, t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one also exists in a chair conformation. researchgate.netnih.gov

In contrast, the nitroso derivative of the aforementioned diphenyl-diazepan-5-one causes the ring to adopt a boat conformation . researchgate.netnih.gov A boat conformation is also observed in the diazepane ring of a nickel(II) complex containing a 5,5,7-trimethyl-1,4-diazepan-1-yl moiety. publish.csiro.au

Furthermore, studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have revealed an unexpected low-energy twist-boat ring conformation in the crystalline state, which is stabilized by intramolecular interactions. nih.govresearchgate.net The cation of 5,7-dimethyl-2,3-dihydro-1H-1,4-diazepine has been shown to adopt a twist-chair conformation . scienceopen.com In some fused systems, such as 1,5-benzodiazepin-2-ones, a bowl-shaped conformation has been identified. iucr.org

| Compound/Analogue Class | Observed Solid-State Conformation | Reference |

|---|---|---|

| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | Chair | iucr.orgnih.goviucr.orgiucr.orgnih.gov |

| t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one | Chair | researchgate.netnih.gov |

| t-3,t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one | Boat | researchgate.netnih.gov |

| N,N-disubstituted-1,4-diazepane orexin receptor antagonists | Twist-Boat | nih.govresearchgate.net |

| 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepine cation | Twist-Chair | scienceopen.com |

| Nickel(II) complex of a 5,5,7-trimethyl-1,4-diazepan-1-yl derivative | Boat | publish.csiro.au |

Influence of Substituents on Crystal Packing and Conformation

In the case of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the 4-chlorophenyl substituents occupy equatorial positions on the chair-form ring. iucr.orgiucr.orgnih.gov This equatorial placement is a common feature for bulky substituents as it reduces steric strain. The two methyl groups at the 3-position are found in both axial and equatorial orientations. iucr.orgiucr.orgnih.gov The orientation of substituents can vary significantly between different analogues; for example, while some derivatives feature equatorial phenyl rings, others with similar structures exhibit axial chlorophenyl rings, highlighting the subtle electronic and steric effects that govern conformational preference. iucr.org

Crystal packing is heavily influenced by intermolecular forces. In the aforementioned dichlorophenyl dimethyl diazepanone, the structure exists as a dimer stabilized by intermolecular N—H⋯O hydrogen bonds. nih.goviucr.orgiucr.orgnih.gov The crystal structure is further consolidated by C—H⋯O hydrogen bonds and C—Cl⋯π interactions. iucr.orgnih.govnih.gov Hirshfeld surface analysis quantified the contributions of various interactions to the crystal packing, with H⋯H interactions being the most significant, followed by Cl⋯H/H⋯Cl, H⋯C/C⋯H, H⋯O/O⋯H, and C⋯Cl/Cl⋯C interactions. iucr.orgnih.govnih.gov The presence of non-planar aliphatic rings, such as the diazepane core, can disrupt efficient planar crystal packing, which may lead to improved solubility compared to more planar aromatic systems. nih.gov

Solution-State Conformational Dynamics

In solution, the 1,4-diazepane ring is not static but exists in a dynamic equilibrium between various conformers. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating these dynamic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation (e.g., Dynamic NMR, 2D-EXSY NMR)

NMR spectroscopy is essential for understanding the conformational behavior of diazepane analogues in solution. The flexibility of the seven-membered ring often leads to dynamic processes like ring inversion, which can be studied using variable-temperature (VT) NMR. vulcanchem.com For example, the methylene (B1212753) protons in 2,3-dicyano-5,7-dimethyl-6H-1,4-diazepine exhibit broad signals in the ¹H NMR spectrum at room temperature, which is indicative of a ring inversion process. tandfonline.com

Dynamic NMR (DNMR) is a specialized technique used to determine the energy barriers for these internal motions, which typically fall in the range of 4.5 to 23 kcal/mol. researchgate.net By analyzing the changes in the NMR lineshape with temperature, researchers can calculate the rates of conformational exchange and the corresponding activation energies. For some diazocine derivatives, temperature-varied ¹H NMR has shown a conformational equilibrium between two distinct orientations of the molecule. nih.gov

Two-dimensional exchange spectroscopy (2D-EXSY) is another powerful technique that provides direct evidence of chemical exchange between different conformers. researchgate.netresearchgate.net Cross-peaks in a 2D-EXSY spectrum connect the signals of nuclei that are exchanging between different chemical environments, confirming that the observed species are in dynamic equilibrium. researchgate.netacs.org This method has been used to confirm the presence of multiple isomers of adducts in equilibrium. researchgate.net Various 1D and 2D NMR techniques, including COSY, NOESY, ¹H, and ¹³C NMR, are routinely used to assign signals and elucidate the solution-state structures of these flexible molecules. rsc.orgcdnsciencepub.comu-szeged.hu

Intramolecular Interactions and Conformational Stability (e.g., Pi-Stacking)

Intramolecular, non-covalent interactions can significantly influence the conformational landscape of substituted 1,4-diazepanes in solution by stabilizing specific geometries. One of the most notable interactions is π-stacking.

In a series of N,N-disubstituted-1,4-diazepane orexin receptor antagonists, a key finding was the presence of an intramolecular π-stacking interaction. nih.govresearchgate.net This interaction between aromatic substituents helps to stabilize the twist-boat conformation, which was identified as the low-energy and likely bioactive conformation. nih.gov The potential for π-stacking interactions has also been noted in the design of other diazepane-based compounds.

Intramolecular hydrogen bonding is another crucial factor that can lock the conformation of a molecule. uni-greifswald.de In certain benzodiazepine (B76468) derivatives, an intramolecular N—H⋯O hydrogen bond determines the orientation of substituents. iucr.org The presence of such hydrogen bonds in solution can be inferred from NMR experiments by comparing chemical shifts in non-polar (e.g., CDCl₃) and hydrogen-bond-accepting (e.g., DMSO-d₆) solvents. acs.org Theoretical studies on halogenated aromatic rings suggest that substitution patterns can be tuned to enhance π-π stacking stability, a principle that could be applied to the design of conformationally constrained diazepane analogues. mdpi.com

Theoretical and Computational Conformational Studies

Theoretical and computational methods, particularly Density Functional Theory (DFT), are indispensable for complementing experimental data and providing deeper insight into the conformational preferences of 6,6-dimethyl-1,4-diazepane and its analogues. researchgate.net

Computational studies allow for the optimization of molecular geometries and the calculation of the relative energies of different conformers, such as chair, boat, and twist-boat forms. vulcanchem.com For instance, DFT simulations for 5-phenyl-1,4-diazepane predicted a ground-state preference for one conformer over another by 4.3 kcal/mol. vulcanchem.com

These theoretical models are often validated by comparing the calculated structures with those determined experimentally by X-ray crystallography. iucr.orgnih.goviucr.org In the study of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the molecular structure was optimized using DFT at the B3LYP/6-31G(d,p) level of theory, and the results were found to be in good agreement with the solid-state structure. iucr.orgnih.govnih.gov

Computational and Theoretical Chemistry of 6,6 Dimethyl 1,4 Diazepane

Molecular Orbital Analysis

Molecular orbital theory is fundamental to understanding the electronic behavior of chemical compounds. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the molecule's electrostatic potential, one can predict its reactivity and the nature of its interactions.

The frontier molecular orbitals, HOMO and LUMO, are central to describing a molecule's electronic characteristics and chemical reactivity. mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's stability and reactivity. mdpi.comresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and less stable molecule. researchgate.net

In a computational study on a related compound, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, density functional theory (DFT) calculations at the B3LYP/6–31G(d,p) level were used to determine the energies of the frontier orbitals. iucr.orgiucr.org The HOMO energy was found to be -6.4148 eV, and the LUMO energy was -0.7333 eV. iucr.orgiucr.org This results in a significant energy gap of 5.6815 eV, which suggests that the molecule is chemically hard and not easily polarized. iucr.orgiucr.org

These orbital energies are also used to calculate various chemical reactivity parameters, such as ionization potential (IP), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S). iucr.orgiucr.org For the studied dimethyl-diazepan-5-one derivative, these parameters were calculated as follows:

Ionization Potential (IP): 6.4148 eV iucr.orgiucr.org

Electron Affinity (A): 0.7333 eV iucr.orgiucr.org

Electronegativity (χ): 3.5740 eV iucr.orgiucr.org

Chemical Hardness (η): 2.8407 eV iucr.orgiucr.org

Chemical Softness (S): 0.1760 eV iucr.orgiucr.org

Table 1: Frontier Orbital Energies and Chemical Reactivity Parameters for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one

| Parameter | Value | Unit |

| EHOMO | -6.4148 | eV |

| ELUMO | -0.7333 | eV |

| Energy Gap (ΔE) | 5.6815 | eV |

| Ionization Potential (IP) | 6.4148 | eV |

| Electron Affinity (A) | 0.7333 | eV |

| Electronegativity (χ) | 3.5740 | eV |

| Chemical Hardness (η) | 2.8407 | eV |

| Chemical Softness (S) | 0.1760 | eV |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of molecules. nih.gov It represents the force experienced by a positive test charge at a specific point in the space surrounding a molecule, arising from its electron and nuclear charge distribution. uni-muenchen.de MEP maps are typically visualized by plotting the potential onto the molecule's electron density surface, using a color-coded scheme to identify regions of varying electron density. uni-muenchen.de

These maps are effective in predicting sites for electrophilic and nucleophilic attack. researchgate.net Regions with a negative potential (typically colored red and yellow) are electron-rich and are susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net The MEP is a powerful indicator for studying interactions that depend on specific orientations, such as drug-receptor binding. nih.gov

For 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, MEP analysis was performed to identify its reactive sites. iucr.orgiucr.org Such an analysis helps in understanding how the molecule will interact with other chemical species, providing insights into its biochemical interactions. nih.gov

HOMO-LUMO Studies for Electronic Structure and Reactivity

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing detailed information about the energy landscape, transition states, and the electronic changes that occur as reactants are converted into products.

Understanding a reaction mechanism involves identifying all stationary points on the potential energy surface (PES), including reactants, products, intermediates, and, most importantly, transition states (TS). mdpi.com A transition state is the point of maximum energy along the reaction coordinate that connects reactants or intermediates to products. researchgate.net The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. researchgate.net Reactions with energy barriers below approximately 100 kJ/mol are generally considered feasible at room temperature. researchgate.net

A relevant computational study for the diazepine (B8756704) ring system involves the analysis of ring inversion. For a protonated 1,2-diazepine, temperature-variable NMR spectroscopy and computational methods were used to study this conformational change. cdnsciencepub.com The process involves a transition state, and the free energy of activation (ΔG‡) for the ring inversion of the protonated form was calculated to be 10.2 ± 0.2 kcal/mol. cdnsciencepub.com This value is significantly lower than that of the corresponding free base (17.1 kcal/mol), a difference attributed to the reduction of repulsive lone-pair interactions between the nitrogen atoms upon protonation. cdnsciencepub.com This type of analysis is crucial for understanding the dynamic conformational behavior of the diazepane ring.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex wave function of a molecule into a more intuitive chemical picture of localized bonds and lone pairs, closely resembling Lewis structures. uni-muenchen.defaccts.de This method provides detailed information about charge distribution by calculating the natural atomic charges on each atom (a process known as Natural Population Analysis or NPA). uni-muenchen.de

Furthermore, NBO analysis quantifies delocalization effects, such as hyperconjugation, by examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de The energetic significance of these donor-acceptor interactions is estimated using second-order perturbation theory. researchgate.net For example, the interaction between a lone pair (LP) on an oxygen atom and an antibonding sigma orbital (σ) of an adjacent bond (e.g., LP(O) → σ(C-C)) can be quantified in terms of stabilization energy (E(2)). semanticscholar.org In one study, such stabilization energies were calculated to be in the range of 11-24 kcal/mol, indicating significant electronic delocalization that contributes to molecular stability. semanticscholar.org This analysis is instrumental in understanding the intramolecular forces that govern a molecule's structure and reactivity. grafiati.com

Transition State Analysis and Energy Barriers

Structural Properties and Intermolecular Interactions

The three-dimensional structure of a molecule and the non-covalent interactions it forms are decisive for its physical properties and biological function. X-ray crystallography and computational geometry optimization are key tools for elucidating these features.

In a detailed study of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the seven-membered 1,4-diazepane ring was found to adopt a stable chair conformation. iucr.orgiucr.orgnih.gov The substituents on the ring exhibit specific orientations; the 4-chlorophenyl groups at positions C2 and C7 are in equatorial positions, while of the two methyl groups at C3, one is axial and the other is equatorial. iucr.orgnih.gov The geometry around the nitrogen atoms differs: the sum of bond angles around N1 is 332.2°, indicating a pyramidal geometry, whereas the sum around N4 is 356.2°, suggesting a more planar configuration. iucr.orgnih.gov

The crystal packing of this molecule is stabilized by a network of intermolecular interactions. A prominent feature is the formation of a dimer through intermolecular N—H⋯O hydrogen bonds, which create an R²₂(8) graph-set motif. iucr.orgiucr.org The structure is further stabilized by C—H⋯O hydrogen bonds and C—Cl⋯π interactions between a chlorine atom and a phenyl ring. iucr.orgnih.gov Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing come from H⋯H (45.6%), Cl⋯H (23.8%), C⋯H (12.6%), and O⋯H (8.7%) contacts. iucr.org Such intermolecular forces are crucial as they can influence properties like tautomeric equilibria in the solid state. acs.org

Table 2: Selected Structural Features of a 3,3-Dimethyl-1,4-diazepan-5-one Derivative

| Feature | Description | Reference |

| Ring Conformation | Chair | iucr.orgiucr.orgnih.gov |

| Substituent Orientation | 4-chlorophenyl groups: equatorial; C3 methyls: one axial, one equatorial | iucr.orgnih.gov |

| Nitrogen Geometry (N1) | Pyramidal (sum of bond angles = 332.2°) | iucr.orgnih.gov |

| Nitrogen Geometry (N4) | Planar (sum of bond angles = 356.2°) | iucr.orgnih.gov |

| Primary Intermolecular Interaction | N—H⋯O hydrogen bonds forming R²₂(8) dimers | iucr.orgiucr.org |

| Other Interactions | C—H⋯O hydrogen bonds, C—Cl⋯π interactions | iucr.orgnih.gov |

Hirshfeld Surface Analysis for Non-Covalent Interactions

For 6,6-Dimethyl-1,4-diazepane, a Hirshfeld surface analysis would require crystallographic data obtained from single-crystal X-ray diffraction. A search for these data has not yielded a publicly available crystal structure for this specific compound. Without the foundational crystallographic information file (CIF), a Hirshfeld surface analysis cannot be performed.

Studies on related diazepine derivatives often highlight the prevalence of H···H, C···H, and N···H interactions, which would also be expected to be significant in the crystal packing of this compound. However, without experimental data, a detailed quantitative breakdown and visualization of these interactions remain purely hypothetical.

Quantum Theory of Atoms-in-Molecules (QTAIM)

The Quantum Theory of Atoms-in-Molecules (QTAIM) is a theoretical model that uses the topology of the electron density to partition a molecule into its constituent atoms. researchgate.net This allows for the analysis of chemical bonds and other interactions through the properties of critical points in the electron density. Key parameters calculated in a QTAIM analysis include the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)) at bond critical points. These parameters provide insight into the nature and strength of chemical bonds, distinguishing between shared (covalent) and closed-shell (ionic, van der Waals) interactions. muni.cz

A QTAIM analysis of this compound would provide a quantum chemical description of its atomic and bonding properties. However, a detailed QTAIM study for this specific molecule has not been reported in the scientific literature. Such an analysis would depend on high-level quantum chemical calculations, and the results would provide a rigorous definition of the atomic basins and the nature of the chemical bonds within the molecule.

Derivatization Strategies for Functionalization of 6,6 Dimethyl 1,4 Diazepane

Modification of Nitrogen Atoms

The secondary amine groups at the 1- and 4-positions of the 6,6-dimethyl-1,4-diazepane ring are the most reactive sites for derivatization. Their nucleophilicity allows for a wide range of modifications, including N-alkylation and N-acylation, which are fundamental for introducing diverse functional groups and pendant arms.

N-alkylation and N-acylation are primary strategies for elaborating the this compound core. These reactions are typically straightforward nucleophilic substitution or addition reactions.

N-Alkylation involves the reaction of the diazepane's secondary amines with alkyl halides or other electrophilic alkylating agents. This can be performed in a stepwise manner to achieve mono- or di-substitution. The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, on one of the nitrogen atoms allows for selective alkylation of the other. For instance, the commercially available tert-Butyl this compound-1-carboxylate hydrochloride serves as a key intermediate for mono-functionalization. The unprotected secondary amine can then be alkylated, followed by the removal of the Boc group to allow for further modification at the first nitrogen if desired. Reductive amination, reacting the diazepane with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation.

N-Acylation introduces an acyl group onto one or both nitrogen atoms, typically by reaction with an acyl chloride, anhydride (B1165640), or isocyanate. These reactions generally proceed under mild conditions. For example, the acylation of related 1,4-diazepane systems has been demonstrated with various reagents, including isocyanates and isothiocyanates, to form urea (B33335) and thiourea (B124793) derivatives, respectively. The acylation of similar diazepine (B8756704) structures with acetic anhydride has also been reported. researchgate.net A diazepinium perchlorate (B79767) salt has been shown to be an effective catalyst for the acetylation of alcohols, amines, and other functional groups, highlighting a mild and solvent-free approach that could be applicable to the acylation of this compound. rsc.orgrsc.org

A selection of reagents used for N-alkylation and N-acylation of diazepane scaffolds is presented in Table 1.

| Reaction Type | Reagent Class | Specific Example | Resulting Functional Group |

| N-Alkylation | Alkyl Halide | 3-bromo-N,N-diethylpropan-1-amine | N-alkylamine |

| N-Alkylation | Reductive Amination | Aldehyde/Ketone + Reducing Agent | N-alkylamine |

| N-Acylation | Isocyanate | 4-fluorophenyl isocyanate | N-arylurea |

| N-Acylation | Isothiocyanate | Aryl isothiocyanate | N-arylthiourea |

| N-Acylation | Anhydride | Acetic anhydride | N-acetamide |

| N-Acylation | Acyl Chloride | Benzoyl chloride | N-benzamide |

The introduction of pendant arms onto the nitrogen atoms of the this compound ring is crucial for developing chelating agents, radiopharmaceuticals, and other targeted molecules. This is typically achieved through N-alkylation with functionalized alkylating agents.

Research has shown the successful attachment of various pendant arms to the related 6-amino-6-methylperhydro-1,4-diazepine scaffold. For example, alkylation with chiral 1,5-dicarboxylate pendant arms has been used to create diastereomeric complexes with differing properties. vulcanchem.com Similarly, picolinate (B1231196) arms have been introduced to create luminescent lanthanide chelates, where the pendant groups coordinate with a metal ion. researchgate.net The introduction of phenolate (B1203915) pendant arms has also been explored for creating efficient chelators. Current time information in Bangalore, IN. These examples demonstrate the versatility of N-alkylation for installing complex and functional pendant arms. The synthesis of (2S,2'S)-2,2'-(1,4-diazepane-1,4-diyl)dipentanedioic acid (HPGlut) further illustrates the attachment of chiral, functionalized arms to the diazepane core. unodc.org

Table 2 summarizes examples of pendant arms introduced onto diazepane-related scaffolds.

| Pendant Arm Type | Method of Introduction | Application of Derivative |

| 1,5-Dicarboxylate | N-Alkylation | Chiral metal complexes |

| Picolinate | N-Alkylation | Luminescent lanthanide chelates |

| Phenolate | N-Alkylation | Metal chelators |

| Glutaric acid | N-Alkylation | PET agents |

N-Alkylation and N-Acylation Reactions

Introduction of Diverse Functionalities at Carbon Centers

While derivatization at the nitrogen atoms is more common, the introduction of functional groups at the carbon centers of the diazepane ring offers another avenue for creating structural diversity. This can be achieved through post-synthetic modification or by using functionalized precursors in the synthesis of the ring itself.

Post-synthetic modification of the carbon backbone of a pre-formed this compound ring is less explored. However, synthetic strategies that build the ring with pre-installed functional groups on the carbon skeleton are well-documented for related diazepanes. For instance, the synthesis of a 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one has been reported, demonstrating that substituents can be incorporated at various positions on the carbon framework during the ring's construction. iucr.org Another approach involves the ring expansion of a 4-chloromethyl-1,2,3,4-tetrahydropyrimidine derivative, which leads to a 7-substituted-1,3-diazepine. cdnsciencepub.com While not direct post-synthetic modifications, these methods indicate the positions on the diazepane ring that are amenable to substitution.

Introducing chirality into the this compound scaffold is of significant interest for developing stereoselective drugs and materials. Chirality can be introduced in several ways. The non-planar, twist-chair conformation of the 1,4-diazepine ring itself can lead to conformational chirality, even in the absence of a stereogenic center. rsc.org

One common strategy is to use chiral building blocks in the synthesis of the diazepane ring. The commercial availability of enantiomerically pure starting materials, such as (S)-1-Boc-2-Methyl-[1,4]diazepane, facilitates the synthesis of chiral diazepane derivatives. Another powerful method is asymmetric synthesis. For example, the enantioselective allylic alkylation of 1,4-diazepan-5-ones has been achieved using a palladium catalyst with a chiral ligand, resulting in the formation of α-quaternary stereocenters with high enantiomeric excess. google.com Furthermore, the synthesis of trisubstituted 1,4-diazepin-3-ones has been developed with synthetic routes that allow for the introduction of different chiralities at positions 2 and 5. In some cases, racemic mixtures of chiral diazepane analogues are synthesized and then separated into their pure enantiomers using chiral chromatography to assess the biological activity of each enantiomer. nih.gov

Table 3 outlines various strategies for introducing chirality into diazepane rings.

| Strategy | Description | Example |

| Chiral Building Blocks | Use of enantiomerically pure starting materials in the ring synthesis. | Synthesis from (S)-piperidine-3-carboxylic acid. |

| Asymmetric Catalysis | Enantioselective reaction on a prochiral diazepane precursor. | Palladium-catalyzed asymmetric allylic alkylation of a 1,4-diazepan-5-one. google.com |

| Chiral Separation | Separation of a racemic mixture into individual enantiomers. | Chiral separation of 3,7-disubstituted diazepane analogues. nih.gov |

| Conformational Chirality | Inherent chirality due to the non-planar ring structure. | The twist-chair conformation of the 1,4-diazepine ring. rsc.org |

Post-Synthetic Modification of the Diazepane Ring

Analytical Derivatization Methodologies

For the analysis of this compound, particularly by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), derivatization is often a necessary step. The primary purpose of derivatization is to increase the volatility and thermal stability of the analyte, as well as to improve chromatographic peak shape and detector response. jfda-online.comgcms.cz The two secondary amine groups in this compound are the primary targets for derivatization.

Common derivatization techniques applicable to amines include acylation and silylation.

Acylation involves the reaction with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) to form fluorinated amide derivatives. These derivatives are highly volatile and exhibit excellent sensitivity with an electron capture detector (ECD). jfda-online.com

Silylation is another widely used technique where active hydrogens on the amine groups are replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. The resulting silylated derivatives are more volatile and less polar, leading to improved chromatographic performance. sigmaaldrich.comresearchgate.net While these are general methods, they are highly applicable to the analysis of this compound in various matrices. The choice of derivatizing reagent depends on the specific analytical requirements, such as the desired volatility and the detector being used. gcms.cz

Table 4 lists common derivatization reagents for GC analysis of amines.

| Derivatization Method | Reagent | Abbreviation | Derivative Formed |

| Acylation | Trifluoroacetic anhydride | TFAA | Trifluoroacetamide |

| Acylation | Pentafluoropropionic anhydride | PFPA | Pentafluoropropionamide |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) |

| Silylation | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) |

Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, many compounds, including those with active hydrogen atoms in amine groups like this compound, are often non-volatile or thermally unstable. nih.gov Silylation is the most prevalent derivatization method used in GC to address this limitation. chemcoplus.co.jpregistech.com The process involves replacing the active hydrogens on the amine groups with a trimethylsilyl (TMS) or other alkylsilyl group. registech.com This conversion reduces the compound's polarity and inhibits hydrogen bonding, which in turn increases its volatility and thermal stability, making it suitable for GC analysis. chemcoplus.co.jpregistech.com

Common silylating reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). registech.comyoutube.com For primary and secondary amines, silylation reactions are generally fast and produce high yields. chemcoplus.co.jp The resulting silylated derivatives are more volatile and typically exhibit better chromatographic peak shapes. jfda-online.com For GC-MS applications, silylation can also lead to the formation of characteristic ions in the mass spectrum, which aids in structural elucidation. chemcoplus.co.jp For instance, derivatives made with tert-butyldimethylsilyl (TBDMS) groups are known to produce a prominent M+-57 ion (loss of a tert-butyl group), which is useful for identification. chemcoplus.co.jpoup.com

The reaction for the silylation of this compound with a generic trimethylsilylating agent can be represented as follows:

C₆H₁₆N₂ + 2 (CH₃)₃Si-X → C₆H₁₄N₂[Si(CH₃)₃]₂ + 2 HX

Where X is the leaving group from the silylating reagent. It is critical that silylation reactions are performed under anhydrous conditions, as the reagents are highly sensitive to moisture, which can lead to their deactivation. registech.comnih.gov

Table 1: Common Silylating Agents for Amines in GC-MS Analysis

| Reagent Name | Abbreviation | Common Use | Derivative Stability |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful TMS donor suitable for a wide range of compounds, including amines. registech.com | TMS derivatives are sensitive to moisture. registech.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A highly volatile and reactive TMS donor. chemcoplus.co.jpyoutube.com | TMS derivatives are sensitive to moisture. registech.com |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Donates a TBDMS group, forming derivatives that are significantly more stable against hydrolysis. chemcoplus.co.jpregistech.com | TBDMS ethers are about 10,000 times more stable than TMS ethers. registech.com |

Charge Reversal Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for analyzing a wide array of compounds in complex matrices. ddtjournal.com For amine-containing compounds like this compound, which are basic, analysis is typically performed in positive ion mode electrospray ionization (ESI+), where they are readily protonated. However, derivatization can still be employed to enhance analytical performance in several ways.

Charge reversal derivatization is a strategy typically used for acidic compounds (like carboxylic acids) to allow their analysis in the more sensitive positive ion mode. mdpi.comnih.gov This is achieved by tagging the analyte with a reagent containing a permanent positive charge, such as a quaternary amine. nih.gov While this compound already ionizes well in positive mode, a related concept involves derivatizing the amine groups to introduce a specific, permanently charged tag. This can improve chromatographic retention on reversed-phase columns, enhance ionization efficiency, and provide predictable and highly sensitive fragmentation patterns for tandem mass spectrometry (MS/MS) analysis. acs.org

A common derivatization reagent for primary and secondary amines is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ-Tag). acs.org This reagent reacts with the amine groups of this compound to form a stable derivative. acs.org The AccQ-Tag introduces a quinolyl group, which is readily ionizable and produces a characteristic and abundant fragment ion (m/z 171.05) upon collision-induced dissociation (CID). acs.org This allows for highly specific and sensitive detection using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes in MS/MS. acs.org

The derivatization of both secondary amine groups in this compound with AccQ-Tag would result in a doubly derivatized product, significantly increasing the molecular weight and introducing two chargeable tags. acs.org This modification can improve retention on reversed-phase columns and ensures that the molecule is efficiently ionized and fragmented in a controlled manner, leading to enhanced sensitivity and specificity. ddtjournal.comacs.org

Table 2: Derivatization Reagents for LC-MS/MS Analysis of Amines

| Reagent Name | Abbreviation | Principle of Action | Benefit for MS/MS |

|---|---|---|---|

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AccQ-Tag | Reacts with primary and secondary amines to add a stable, ionizable tag. acs.org | Produces a highly abundant and specific fragment ion (m/z 171.05), ideal for sensitive MRM analysis. acs.org |

Advanced Applications of 6,6 Dimethyl 1,4 Diazepane and Its Functionalized Derivatives

Coordination Chemistry and Metal Complexation

The 6,6-dimethyl-1,4-diazepane framework is a cornerstone in the design of ligands for a wide array of metal ions. Its derivatives have been extensively studied for their ability to form stable complexes with transition metals and Group 3 elements, finding applications in catalysis and medical imaging.

Design and Synthesis of Polydentate Ligands

The this compound core can be readily functionalized to create polydentate ligands, which are molecules that can form multiple bonds with a central metal ion. The synthesis of these ligands often involves the strategic modification of the nitrogen atoms within the diazepine (B8756704) ring.

A notable example is the use of 6-amino-6-methyl-1,4-perhydrodiazepine (a related diazepine derivative) as a scaffold. rsc.org This precursor already contains three nitrogen donor atoms, allowing for the introduction of additional coordinating arms to achieve penta- or hexadentate systems. rsc.org This approach enables the development of both symmetrical and asymmetrical ligands by selectively functionalizing the cyclic and exocyclic amines. rsc.org The versatility of this synthetic strategy has led to the creation of libraries of chelators with diverse properties. rsc.org

Derivatives of this compound have also been incorporated into larger ligand structures, such as salen-type ligands. For instance, the ligand 6,6'-((1,4-diazepane-1,4-diyl)bis(methylene))bis(2,4-dimethylphenol) has been synthesized and used to create bulky metal complexes. researchgate.netresearchgate.net

Chelating Properties with Transition Metal Ions (e.g., Cu(II), Ni(II), Zn(II), Fe(III))

Functionalized this compound ligands exhibit strong chelating properties with a variety of first-row transition metal ions. These complexes have been investigated for their catalytic activity and unique structural features.

Key Research Findings on Transition Metal Complexation:

| Metal Ion | Ligand Type | Application/Finding |

| Cu(II) | Salen-type derivative of this compound | Catalysis, formation of trinuclear complexes. acs.org |

| Ni(II) | Diazepane-derived ligands | Catalytic synthesis of cyclic carbonates. rsc.org |

| Fe(III) | Salen-type derivative of this compound | Formation of bimetallic catalysts for CO2/epoxide coupling. researchgate.net |

| Zn(II) | N-based polydentate ligands | Investigated for coordinating abilities and potential as chelating drugs. mdpi.com |

Copper(II): The dianion of 6,6′-((1,4-diazepane-1,4-diyl)bis(methylene))bis(2,4-dimethylphenol), denoted as LMet4, forms complexes with Cu(II) that have been studied for their catalytic activity in the chlorination of hydrocarbons. researchgate.netacs.org

Nickel(II): Nickel(II) complexes with diazepane-derived ligands have been successfully employed as catalysts in the synthesis of cyclic carbonates from CO2 and epoxides under atmospheric pressure. rsc.org

Iron(III): Bimetallic iron(III) catalysts featuring amino-bis(phenolate) ligands have been developed for the coupling of CO2 and epoxides, demonstrating the utility of these frameworks in catalysis. researchgate.net

Zinc(II): The coordinating abilities of N-based polydentate ligands, which can be derived from diazepine precursors, have been explored with Zn(II). mdpi.com These studies are relevant for the development of chelating agents for therapeutic applications. mdpi.com

Complexation with Group 3 Metal Ions (e.g., Ga(III), Gd(III))

Derivatives of this compound have proven to be exceptional chelators for Group 3 metal ions, particularly Ga(III) and Gd(III), which are important in medical imaging. The resulting complexes are often characterized by high thermodynamic stability and kinetic inertness.

The 6-amino-6-methylperhydro-1,4-diazepine scaffold is central to a class of powerful chelators. core.ac.ukscilit.com The introduction of pendant arms, such as acetate (B1210297) or phenolate (B1203915) groups, onto the diazepine nitrogen atoms leads to ligands like AAZTA (6-amino-6-methylperhydro-1,4-diazepine-N,N',N'',N''-tetraacetic acid) and its derivatives. core.ac.ukscilit.comuniupo.it

Notable Ga(III) and Gd(III) Complexes:

| Ligand | Metal Ion | Key Property |

| AAZ3A-endoHB | Ga(III) | High thermodynamic stability (logKGaL = 27.35) and kinetic inertness. core.ac.ukresearchgate.net |

| AAZ2A-exoHB | Ga(III) | Stable (logKGaL = 24.69) and inert complex. core.ac.ukresearchgate.net |

| AAZTA derivatives | Gd(III) | Different hydration numbers depending on the position of the hydroxybenzyl group. researchgate.net |

The introduction of a phenolate pendant arm, for instance, results in heptadentate and hexadentate chelators that form Ga(III) complexes with enhanced stability compared to the parent acetate-based ligands. core.ac.ukscilit.com Specifically, the heptadentate ligand AAZ3A-endoHB, with a phenolate arm on an endocyclic nitrogen, forms a Ga(III) complex with a remarkably high stability constant (logKGaL = 27.35). core.ac.ukresearchgate.net

For Gd(III) complexes, which are relevant as MRI contrast agents, the precise arrangement of functional groups on the diazepine ring is critical. The substitution of an acetate arm with a hydroxybenzyl group on either the endocyclic or exocyclic nitrogen atoms of AAZTA leads to two regioisomeric Gd(III) complexes with different hydration numbers, a key parameter influencing their performance as contrast agents. researchgate.net

Influence of Ligand Conformation on Metal Binding Affinity and Stability

The conformation of the diazepine ring and its substituents plays a crucial role in determining the affinity and stability of the resulting metal complexes. The flexibility of the seven-membered ring allows it to adopt various conformations, such as chair and boat forms, to accommodate different metal ions and coordination geometries. researchgate.net

In the case of Ga(III) complexes with AAZTA-like ligands, the rigidity of the ligand influences the properties of the complex. Ga(III) complexes with hexadentate ligands like [Ga(DATA-m)] are more rigid, resulting in sharper NMR spectra compared to those with heptadentate ligands like [Ga(AAZTA)]⁻. researchgate.net The broadening of NMR signals in the latter is attributed to conformational motions of the diazepine ring and its pendant arms. researchgate.net

Furthermore, the introduction of phenolate donors onto the nitrogen atoms of the 6-amino-6-methyl-1,4-diazepine scaffold increases both the basicity and rigidity of the ligand. core.ac.ukscilit.com This dual effect enhances both the thermodynamic stability and the kinetic inertness of the corresponding metal complexes. core.ac.ukscilit.com

Supramolecular Chemistry and Host-Guest Systems

The ability of this compound derivatives to participate in non-covalent interactions makes them valuable components in the construction of complex supramolecular assemblies.

Self-Assembly via Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The self-assembly of molecules into well-defined, ordered structures is driven by a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. rsc.orgresearchgate.net Derivatives of this compound can be designed to incorporate functional groups that promote these interactions.

For example, the crystal packing of some diazepine derivatives is stabilized by π-π interactions between aromatic ring systems, leading to the formation of dimers. iucr.org In other cases, N-H···O hydrogen bonds are the dominant forces driving the self-assembly of diazepine-containing molecules. nih.gov These interactions, along with other weaker forces like C-H···π and lone pair···π interactions, cooperatively facilitate the formation of supramolecular structures. nih.gov

Formation of Supramolecular Synthons and Architectures

The concept of supramolecular synthons is central to crystal engineering, describing specific and recurring intermolecular interactions that guide the assembly of molecules into well-defined, larger-ordered structures. mdpi.comnih.govrsc.org These interactions can include hydrogen bonding, π-π stacking, and metal coordination. For 1,4-diazepane derivatives, the nitrogen atoms are key functional groups for forming predictable supramolecular synthons, primarily through hydrogen bonding.

In the crystal structures of various diazepine derivatives, hydrogen bonding involving the N-H groups is a common motif that directs the formation of dimers, chains, and more complex networks. For instance, in the solid state, some 1,4-diazepane derivatives have been observed to form dimers through intermolecular N—H⋯O hydrogen bonds. nih.gov The reliability of these hydrogen-bonding patterns makes the diazepine ring a useful scaffold for designing specific supramolecular architectures.

Functionalization of the 1,4-diazepane ring can introduce additional interaction sites, leading to more complex and robust supramolecular assemblies. For example, attaching aromatic groups can facilitate π-π stacking interactions, which, in concert with hydrogen bonding, can build intricate three-dimensional networks. researchgate.net The coordination of metal ions to the nitrogen atoms of the diazepine ring is another powerful strategy for constructing supramolecular architectures. mdpi.com The resulting metal-organic frameworks or coordination polymers can exhibit properties useful in catalysis and materials science. frontiersin.orgnih.gov

The presence of the gem-dimethyl group in this compound would likely influence the preferred conformation of the diazepine ring (e.g., chair vs. boat) and sterically guide the approach of other molecules, thereby affecting the geometry of the resulting supramolecular synthons.

Table 1: Key Intermolecular Interactions in the Supramolecular Assembly of Diazepine Derivatives

| Interaction Type | Description | Potential Role of 6,6-Dimethyl Group |

| Hydrogen Bonding | Involves N-H donors of the diazepine ring and suitable acceptors on adjacent molecules (e.g., O, N). | Steric hindrance may favor specific hydrogen bond geometries and limit others. |

| π-π Stacking | Occurs when aromatic functional groups are introduced onto the diazepine scaffold. | Can influence the orientation of aromatic substituents. |

| Metal Coordination | The nitrogen atoms can coordinate to metal centers to form coordination polymers. mdpi.com | The steric bulk may affect the coordination number and geometry of the metal center. |

| van der Waals Forces | Non-specific attractive or repulsive forces between molecules. | The dimethyl groups increase the surface area for van der Waals interactions. mdpi.com |

Potential as Macrocyclic Hosts for Host-Guest Recognition (e.g., Encapsulation Studies)

Host-guest chemistry involves the binding of a smaller molecule (guest) within the cavity of a larger molecule (host). mdpi.com Macrocycles are particularly effective hosts due to their pre-organized cavities. While specific encapsulation studies involving this compound as a host are not prominently documented, the 1,4-diazepane framework is a component of larger macrocyclic structures designed for molecular recognition.

The binding affinity and selectivity of a macrocyclic host are determined by a combination of factors, including the size and shape complementarity between the host and guest, and the non-covalent interactions that stabilize the host-guest complex, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. mdpi.com The functionalization of the 1,4-diazepane core within a larger macrocyclic architecture is crucial for tuning these properties. For example, introducing aromatic panels can create a hydrophobic cavity suitable for encapsulating organic guest molecules, while incorporating hydrogen-bonding moieties on the macrocycle's interior can lead to specific recognition of guests with complementary functionalities.

The gem-dimethyl group in this compound would rigidify the seven-membered ring to some extent, which can be advantageous in pre-organizing the host cavity for guest binding. However, it could also sterically hinder the entry of certain guests into the binding site. Theoretical studies on similar systems have shown that methylation can enhance the stability of host-guest complexes by increasing van der Waals interactions and altering the electronic nature of the cavity. mdpi.com

Encapsulation of guest molecules can significantly alter their physical and chemical properties, which has applications in areas such as drug delivery, catalysis, and sensing. For instance, the encapsulation of a drug molecule can improve its solubility and stability. nih.gov

Table 2: Factors Influencing Host-Guest Complexation with Diazepane-Containing Macrocycles

| Factor | Description | Relevance of this compound |

| Cavity Size and Shape | The dimensions of the host's binding pocket must be compatible with the guest. | The diazepine conformation, influenced by the gem-dimethyl group, affects the overall macrocycle shape. |

| Host Pre-organization | A rigid host structure minimizes the entropic penalty of binding. | The gem-dimethyl group can reduce conformational flexibility, enhancing pre-organization. |

| Non-covalent Interactions | Hydrogen bonds, hydrophobic effects, and electrostatic interactions stabilize the complex. mdpi.com | Functionalization of the diazepine nitrogen atoms is key to introducing specific recognition sites. |

| Solvent Effects | The solvent can compete for binding sites and influence the strength of non-covalent interactions. | The hydrophobicity of the host, potentially increased by the methyl groups, is an important consideration. |

Q & A

Q. Methodological Answer :

- FT-IR : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹).

- <sup>1</sup>H NMR : Resolves methyl group splitting patterns (e.g., singlet for equivalent 6,6-dimethyl protons) and ring proton coupling .

- Mass Spectrometry : Confirms molecular ion peaks and fragmentation pathways.

- XRD : Resolves crystal packing and hydrogen-bonding networks, critical for understanding intermolecular interactions .

Advanced: How can researchers resolve contradictory data in biological activity studies of this compound analogs?

Methodological Answer :

Contradictions often arise from assay-specific variables (e.g., efflux pump inhibition vs. cytotoxicity). For example, 1-benzyl-1,4-diazepane’s efflux pump inhibition in E. coli was validated via competitive binding assays and MIC (minimum inhibitory concentration) profiling to distinguish direct antimicrobial effects from adjuvant activity . Statistical tools like ANOVA or multivariate regression should be applied to isolate confounding factors (e.g., solvent polarity, cell line variability).

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

Q. Methodological Answer :

- Use logarithmic dilution series (e.g., 0.1–100 µM) to capture full efficacy-toxicity profiles.

- Include positive controls (e.g., verapamil for efflux pump inhibition) and vehicle controls .

- MTT assays quantify cytotoxicity, while flow cytometry (e.g., Hoechst 33342 accumulation) measures efflux inhibition .

- Data normalization to % viability or fold-change relative to controls reduces plate-to-plate variability.

Advanced: What strategies mitigate crystallography challenges for this compound derivatives?

Q. Methodological Answer :

- Cocrystallization with small molecules (e.g., tartaric acid) improves crystal quality.

- Low-temperature XRD (100 K) minimizes thermal motion artifacts.

- For amorphous samples, powder XRD paired with pair distribution function (PDF) analysis provides structural insights .

- Hirshfeld surface analysis (e.g., CrystalExplorer) quantifies intermolecular interactions driving lattice stability .

Basic: How can researchers ensure reproducibility in synthesizing this compound analogs?

Q. Methodological Answer :

- Document reaction parameters (temperature, solvent purity, catalyst loading) in detail, as minor variations alter yields .

- Use inert atmosphere techniques (e.g., Schlenk line) for moisture-sensitive steps.

- Batch-to-batch consistency is validated via HPLC area-percent analysis and melting point ranges .

Advanced: How do 6,6-dimethyl substituents affect the pharmacokinetic properties of 1,4-diazepane-based drug candidates?

Q. Methodological Answer :

- LogP measurements (e.g., shake-flask method) quantify lipophilicity enhancements from methyl groups.

- PAMPA assays predict blood-brain barrier penetration, critical for CNS-targeted analogs .

- Metabolic stability is assessed via liver microsome incubations with LC-MS/MS monitoring of parent compound depletion. Methyl groups often reduce CYP450-mediated oxidation, prolonging half-life .

Data Presentation and Critical Analysis (General Guidelines)

- Raw Data : Archive in appendices; highlight processed data (e.g., kinetic tables, dose-response curves) in the main text .

- Statistical Tests : Justify choices (e.g., Student’s t-test for pairwise comparisons, ANOVA for multi-group studies) .

- Error Analysis : Quantify instrument precision (e.g., NMR integration errors) and biological variability (e.g., SEM in triplicate assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.